![molecular formula C15H15ClN2O2 B4188234 N-[2-(2-chlorophenoxy)ethyl]-N'-phenylurea](/img/structure/B4188234.png)
N-[2-(2-chlorophenoxy)ethyl]-N'-phenylurea
Description
“N-[2-(2-chlorophenoxy)ethyl]-N’-phenylurea” is a urea derivative with a phenyl group and a 2-chlorophenoxyethyl group attached to the nitrogen atoms . Urea derivatives are a broad class of compounds that have been studied for various applications, including as pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl isocyanate with 2-(2-chlorophenoxy)ethylamine . This is a common method for preparing urea derivatives.Molecular Structure Analysis
The molecule contains a urea group, which is planar and can participate in hydrogen bonding. The phenyl and 2-chlorophenoxyethyl groups are likely to add significant steric bulk and could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a urea derivative, this compound might undergo hydrolysis under acidic or basic conditions to yield a phenylamine and a 2-(2-chlorophenoxy)ethylamine. The presence of the chlorophenoxy group might also allow for reactions typical of haloaromatics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar urea group and the bulky phenyl and 2-chlorophenoxyethyl groups could affect properties like solubility, melting point, and stability .properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-3-phenylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-13-8-4-5-9-14(13)20-11-10-17-15(19)18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIHDAQCBQVIML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCOC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenoxy)ethyl]-3-phenylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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